molecular formula C8H11FN2 B1472434 2-Fluoro-2-(pyridin-2-yl)propan-1-amine CAS No. 1556902-23-8

2-Fluoro-2-(pyridin-2-yl)propan-1-amine

Cat. No.: B1472434
CAS No.: 1556902-23-8
M. Wt: 154.18 g/mol
InChI Key: FYCAWGLNIPZZSR-UHFFFAOYSA-N
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Description

2-Fluoro-2-(pyridin-2-yl)propan-1-amine is a fluorinated amine compound that serves as a versatile building block in medicinal chemistry and drug discovery research. The integration of a fluorine atom into the propan-1-amine scaffold is a common strategy in lead optimization, as it can influence the molecule's electronic properties, metabolic stability, and membrane permeability . The presence of the pyridin-2-yl group is a significant structural feature found in biologically active molecules, including kinase inhibitors and other therapeutic agents targeting hyperproliferative and cardiovascular diseases . This structure is a key intermediate in the synthesis of more complex molecules, such as sulfoximine derivatives, which are being explored for their efficacy in therapeutic applications . As a chiral molecule, its specific stereoisomers (R- or S-enantiomers) can be of particular interest for developing stereoselective compounds, similar to other chiral amines like (R)-1-(Pyridin-2-yl)propan-1-amine . This product is intended for research purposes as a chemical precursor in the development of novel pharmaceutical compounds. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet and handle this compound using appropriate personal protective equipment.

Properties

IUPAC Name

2-fluoro-2-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2/c1-8(9,6-10)7-4-2-3-5-11-7/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCAWGLNIPZZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=CC=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Fluoro-2-(pyridin-2-yl)propan-1-amine is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and biological activities. This article reviews its biological activity, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

The primary biological target of this compound is the κ-opioid receptor (KOR) . The compound acts as a KOR antagonist , which means it blocks the receptor's activation by endogenous opioids such as dynorphins. This antagonistic action modulates various physiological responses, including pain perception, stress responses, and mood regulation.

This compound exhibits several notable biochemical properties:

  • Binding Affinity : The fluorine atom enhances binding affinity to certain enzymes, making it a valuable tool in enzyme inhibition studies. It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Cellular Effects : this compound influences cell function by modulating signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. It can also alter gene expression profiles by interacting with transcription factors.

Dosage Effects in Animal Models

The effects of this compound vary significantly with dosage:

  • Low Doses : At lower concentrations, it exhibits minimal toxicity while effectively modulating biochemical pathways.
  • High Doses : Higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity due to tissue accumulation and disruption of cellular homeostasis.

Metabolic Pathways

The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its oxidation and subsequent conjugation with glucuronic acid. This metabolic process results in water-soluble metabolites that can be excreted from the body. Additionally, it influences metabolic flux by altering key metabolic enzyme activities.

Study 1: KOR Antagonism

A study investigating the effects of this compound on KORs demonstrated that its antagonistic properties could effectively reduce stress-induced behaviors in animal models. The study noted significant changes in pain response metrics when compared to control groups treated with a KOR agonist.

Study 2: Enzyme Interaction

Research examining the interaction between this compound and cytochrome P450 enzymes showed that it inhibits specific enzymatic activities crucial for drug metabolism. The formation of stable complexes between the compound and these enzymes was observed, leading to reduced metabolic rates for certain substrates .

Comparative Biological Activity Table

Activity Type Effect Dosage Range Reference
KOR AntagonismPain modulationLow doses
Enzyme InhibitionReduced drug metabolismVaries with enzyme type
Cellular SignalingModulation of MAPK/ERK pathwayVaries
Toxicity (Hepatotoxicity)Tissue accumulation effectsHigh doses

Scientific Research Applications

Chemistry

In organic chemistry, 2-Fluoro-2-(pyridin-2-yl)propan-1-amine is utilized as a reagent for synthesizing various complex molecules. Its unique structure allows it to participate in nucleophilic substitutions and other organic reactions, making it a valuable building block in synthetic chemistry.

Biology

This compound has shown potential in biochemical assays and studies involving enzyme inhibition. For instance:

  • Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its role as a lead compound for drug development targeting metabolic disorders .

Medicine

The compound is being explored for its therapeutic properties, particularly in:

  • Anticancer Research: Preliminary studies suggest that it may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Case Study 1: Anticancer Activity

A study conducted on HeLa cells demonstrated that treatment with this compound resulted in significant cell shrinkage and nuclear condensation, indicative of apoptosis. The use of propidium iodide (PI) and DAPI staining confirmed the induction of cell death through these mechanisms.

Case Study 2: Enzyme Modulation

Another investigation highlighted the compound's ability to inhibit specific enzymes at low micromolar concentrations. This property suggests its potential as a lead compound for drug development aimed at treating diseases related to enzyme dysregulation .

Summary of Biological Activities

Activity TypeDescriptionReferences
Anticancer Induces apoptosis in cancer cells
Enzyme Inhibition Inhibits specific metabolic enzymes
Neuroprotective Potential to inhibit neuronal nitric oxide synthase
Antimicrobial Effective against various bacterial strains

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Halogenation is a common strategy to modulate bioactivity. Key analogues include:

Compound Name Molecular Formula Substituents Pharmacological Use Reference
Dexchlorpheniramine maleate C₁₆H₁₉ClN₂·C₄H₄O₄ 4-Chlorophenyl, dimethylamine Antihistamine (allergies)
Brompheniramine maleate C₁₆H₁₉BrN₂·C₄H₄O₄ 4-Bromophenyl, dimethylamine Antihistamine (common colds)
Target Compound C₈H₁₁FN₂ Fluorine, pyridin-2-yl Not explicitly stated -

Key Observations :

  • Halogen size (Cl, Br vs. F) impacts lipophilicity and steric bulk. Fluorine’s small size and electronegativity may reduce off-target interactions compared to larger halogens .
  • Dimethylamine groups in Dexchlorpheniramine and Brompheniramine enhance H1 receptor binding, whereas the primary amine in the target compound may alter pharmacokinetics .

Pyridin-2-yl Propanamine Derivatives with Different Substituents

Compounds with pyridin-2-yl propanamine backbones but varying substituents include:

Compound Name Molecular Formula Substituents Purity Reference
OCM-33 C₁₈H₁₅F₄N₃O 3-Fluoro-4-(trifluoromethyl)phenyl 95%+
OCM-34 C₁₇H₁₅F₃N₄O 3,4,5-Trifluorophenyl 95%+
Target Compound C₈H₁₁FN₂ Fluorine - -

Key Observations :

  • OCM-33 and OCM-34 incorporate bulky trifluoromethyl/polyfluoroaryl groups, which likely enhance target selectivity or metabolic resistance compared to the simpler fluorine substitution in the target compound .
  • High HPLC purity (>95%) in OCM analogues underscores the importance of purity in bioactive molecules .

Positional Isomers and Steric Considerations

Positional isomerism and steric effects significantly influence molecular interactions:

Compound Name Amine Position Key Structural Features Reference
2-(Pyridin-2-yl)propan-2-amine Propan-2-amine Tertiary amine, no fluorine
1-(Pyridin-2-yl)propan-2-amine Propan-2-amine Secondary amine, no fluorine
Target Compound Propan-1-amine Primary amine, fluorine at C2 -

Key Observations :

  • The primary amine in the target compound may increase solubility compared to tertiary amines like 2-(pyridin-2-yl)propan-2-amine .
  • Steric hindrance from dimethyl groups in compounds like (S)-2,2-dimethyl-1-(pyridin-2-yl)propan-1-amine () could reduce binding efficiency compared to the less hindered target structure .

Physicochemical and Pharmacological Comparisons

Property Target Compound Dexchlorpheniramine Brompheniramine 2-(Pyridin-2-yl)propan-2-amine
Molecular Weight 154.19 g/mol 435.32 g/mol 480.29 g/mol 136.19 g/mol
Density - - - 0.980 g/mL (25°C)
Bioactivity Undocumented H1 antagonist H1 antagonist Undocumented

Key Observations :

  • Lower molecular weight and simpler structure of the target compound may facilitate blood-brain barrier penetration compared to bulkier antihistamines .
  • The fluorine atom’s electron-withdrawing effect could enhance stability against oxidative metabolism, a feature exploited in fluorinated drugs like Betamethasone .

Preparation Methods

General Synthetic Strategy Overview

The target molecule contains three key structural features:

  • A pyridin-2-yl substituent,
  • A fluorine atom at the 2-position of a propan-1-amine backbone,
  • A primary amine functional group.

Synthesis typically involves:

  • Formation of the pyridin-2-yl-substituted carbon skeleton,
  • Introduction of the fluorine atom at the alpha position,
  • Installation or preservation of the amine group.

Preparation of Pyridin-2-ylpropan-1-amine Precursors

The synthesis of pyridin-2-ylpropan-1-amine derivatives, such as 3-(pyridin-2-yl)propan-1-amine, is well-documented and serves as a key starting point.

Typical Method: Nucleophilic Substitution

  • React 2-bromopyridine with 3-aminopropylamine in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent like dimethylformamide.
  • Heat the mixture to facilitate nucleophilic substitution, yielding the pyridin-2-ylpropan-1-amine framework.
  • Industrial methods may use continuous flow reactors and catalysts to improve yield and scalability.
Step Reagents/Conditions Outcome
1 2-bromopyridine, 3-aminopropylamine, K2CO3, DMF, heat Formation of 3-(pyridin-2-yl)propan-1-amine

Amination and Protection Strategies

Because the amine group is reactive and may interfere with fluorination, protection-deprotection strategies are often employed:

  • Protect the amine as a carbamate (e.g., Boc or Cbz protection).
  • Perform fluorination on the protected intermediate.
  • Deprotect under mild acidic or hydrogenolytic conditions to yield the free amine.

Representative Synthetic Route Proposal

Step Reaction Type Reagents/Conditions Notes
1 Alkylation 2-bromopyridine + protected aminopropane, K2CO3, DMF, heat Forms pyridin-2-ylpropan-1-amine backbone with protected amine
2 Fluorination NFSI or Selectfluor, suitable solvent, 0-25 °C Introduces fluorine at alpha carbon
3 Deprotection Acidic or hydrogenolytic conditions Frees the primary amine group
4 Purification Chromatography (silica gel or HPLC) Ensures >95% purity

Analytical and Purification Techniques

  • Purification: Flash chromatography using silica gel with gradients of ethyl acetate and pentane; preparative HPLC for final purification.
  • Characterization: ^1H and ^13C NMR for structural confirmation, especially to assign pyridyl and aliphatic protons; High-resolution mass spectrometry (HRMS) to confirm molecular weight and fluorine incorporation.

Summary Table of Preparation Methods

Preparation Step Method/Technique Reagents/Conditions Yield & Purity Notes
Pyridin-2-ylpropan-1-amine synthesis Nucleophilic substitution 2-bromopyridine, 3-aminopropylamine, K2CO3, DMF, heat Moderate to good yields (30-70%)
Alpha-fluorination Electrophilic fluorination NFSI, Selectfluor, mild temperature Selective fluorination, moderate yields
Alpha-fluorination Halogen exchange 2-halo intermediate, KF or CsF, polar aprotic solvent Efficient fluorine incorporation
Amino protection/deprotection Boc/Cbz protection and acidic deprotection Standard protecting group chemistry Protects amine during fluorination
Purification Flash chromatography, HPLC Silica gel, EtOAc/pentane gradient, prep-HPLC >95% purity achievable

Research Findings and Notes

  • The synthesis of related pyridin-2-yl amines is well-established and adaptable for fluorinated analogs.
  • Fluorination at the alpha position adjacent to amines is challenging due to potential side reactions but manageable with controlled reagents and protection strategies.
  • Industrial scale-up may benefit from continuous flow fluorination techniques to improve safety and yield.
  • Characterization by NMR and HRMS is critical to confirm regioselectivity and purity.
  • No direct literature for 2-fluoro-2-(pyridin-2-yl)propan-1-amine was found, but the above methods are consistent with synthetic organic chemistry principles and related compound preparations.

Q & A

Basic Research Question

  • 1H/13C NMR :
    • Pyridinyl protons appear as doublets at δ 8.3–8.5 ppm (J = 4–6 Hz).
    • Fluorine-coupled protons (CH2F) show splitting into quartets (δ 4.2–4.5 ppm, J = 48 Hz) .
    • 19F NMR: Single peak at δ -120 to -125 ppm confirms CF group integrity.
  • FT-IR : Stretching vibrations at 3350 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N pyridine), and 1100 cm⁻¹ (C-F) .

How does the fluorine substituent affect the compound’s reactivity and interactions in biological systems?

Advanced Research Question
The fluorine atom:

  • Enhances metabolic stability : Reduces oxidation by cytochrome P450 enzymes due to electronegativity and C-F bond strength.
  • Modulates lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration .
  • Influences binding affinity : Fluorine’s steric and electronic effects alter hydrogen bonding with targets (e.g., kinases or GPCRs), as shown in docking studies with GSK-3β .

What strategies mitigate degradation of this compound under various storage conditions?

Basic Research Question

  • Storage : Lyophilized samples in amber vials under argon at -20°C prevent photolytic and oxidative degradation.
  • Buffers : Use phosphate-buffered saline (pH 7.4) with 0.1% BSA to stabilize aqueous solutions for ≤72 hours .
  • Additives : Antioxidants (e.g., 0.01% BHT) inhibit radical-mediated decomposition in organic solvents .

How do computational models predict the compound’s binding affinity, and what validation methods are used?

Advanced Research Question

  • Molecular docking (AutoDock Vina) : Simulates interactions with targets like GSK-3β, using PyMOL for visualization. Fluorine’s electronegativity is parameterized in force fields (e.g., CHARMM) .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.
    Validation involves:
  • SPR/Biacore : Measures binding kinetics (ka/kd) to confirm computational predictions .
  • X-ray crystallography : Resolves fluorine’s position in co-crystal structures (e.g., with kinase domains) .

How can researchers address contradictory data in biological assays involving this compound?

Advanced Research Question

  • Dose-response curves : Replicate assays across ≥3 independent experiments to identify outliers.
  • Off-target profiling : Use panels (e.g., Eurofins CEREP) to rule out nonspecific binding .
  • Metabolite screening : LC-MS/MS identifies degradation products that may interfere with assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(pyridin-2-yl)propan-1-amine
Reactant of Route 2
2-Fluoro-2-(pyridin-2-yl)propan-1-amine

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